N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide
CAS No.:
Cat. No.: VC14972351
Molecular Formula: C20H19N5O2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N5O2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C20H19N5O2/c26-19(13-24-20(27)18-12-21-7-8-22-18)25-9-5-14(6-10-25)16-11-23-17-4-2-1-3-15(16)17/h1-5,7-8,11-12,23H,6,9-10,13H2,(H,24,27) |
| Standard InChI Key | MUBPZLGFDOWNHV-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CNC(=O)C4=NC=CN=C4 |
Introduction
Potential Biological Activities
Compounds with indole, pyridine, and pyrazine moieties are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of these rings in a single molecule could potentially enhance or modulate these activities.
Research Findings and Data
While specific research findings on N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide are not available, studies on similar compounds provide insights into potential areas of interest:
| Compound Type | Biological Activity | References |
|---|---|---|
| Indole Derivatives | Antimicrobial, Anti-inflammatory | |
| Pyridine Derivatives | Anticancer, Antiviral | |
| Pyrazine Derivatives | Antimicrobial, Antioxidant |
Future Directions
-
Synthesis Optimization: Developing efficient synthesis protocols to produce this compound in sufficient quantities for biological testing.
-
Biological Evaluation: Conducting in vitro and in vivo studies to assess its pharmacological properties and potential therapeutic applications.
-
Molecular Modeling: Using computational tools to predict its binding affinity to various biological targets and understand its mechanism of action.
These steps will be crucial in unlocking the full potential of N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide and similar compounds in the field of medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume